molecular formula C6H8Br2N2 B1290472 4-(Bromomethyl)pyridin-2-amine hydrobromide CAS No. 864461-13-2

4-(Bromomethyl)pyridin-2-amine hydrobromide

Cat. No.: B1290472
CAS No.: 864461-13-2
M. Wt: 267.95 g/mol
InChI Key: VXJUKFKTTJFHHP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H8Br2N2. It is a substituted pyridine derivative, often used in various chemical reactions and research applications. This compound is typically found as a white to yellow solid and is known for its reactivity due to the presence of both bromomethyl and amine groups .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)pyridin-2-amine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to react with 1,2-ethanediamine and 1,3-propanediamine to form corresponding diamines . These interactions are crucial for the synthesis of complex molecules and can be utilized in the development of new pharmaceuticals. The compound’s reactivity is attributed to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function . Additionally, this compound has been found to interact with specific proteins, altering their activity and impacting cellular processes such as proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target enzyme. The bromomethyl group in the compound allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are important considerations for determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo nucleophilic substitution reactions, leading to the formation of new metabolites . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites in cells. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific cellular compartments, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise mechanisms of action of this compound and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 4-methylpyridin-2-amine. One common method includes the reaction of 4-methylpyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the methyl group, forming 4-(Bromomethyl)pyridin-2-amine. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines

Scientific Research Applications

4-(Bromomethyl)pyridin-2-amine hydrobromide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with the bromomethyl group at the 2-position instead of the 4-position.

    4-(Chloromethyl)pyridine hydrochloride: Contains a chloromethyl group instead of a bromomethyl group.

    4-(Methyl)pyridine: Lacks the bromine atom, making it less reactive

Uniqueness

4-(Bromomethyl)pyridin-2-amine hydrobromide is unique due to the presence of both bromomethyl and amine groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the preparation of various biologically active compounds and materials .

Properties

IUPAC Name

4-(bromomethyl)pyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJUKFKTTJFHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864461-13-2
Record name 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Aminopyridin-4-yl)methanol (15 g, 12 mmol) was suspended in a 47% aqueous hydrobromic acid solution (120 mL, 72 mmol) at room temperature, and the mixture was stirred for 6 hours at outer temperature 120° C. The mixture was stirred for 15 hours at room temperature, then the precipitated solid was filtered off and washed with ethyl acetate. The solid was dried under reduced pressure to give 23 g of the title reference compound as a gray solid. (Yield 71%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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